

Biotin-PEG3-Amine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Biotin-PEG3-amine*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **Biotin-PEG3-amine**, a versatile reagent widely used in bioconjugation, molecular biology, and drug development. This document outlines its core characteristics, provides experimental context, and offers visualizations to facilitate its application in research settings.

Core Physical and Chemical Properties

Biotin-PEG3-amine is a biotinylation reagent that contains a biotin moiety, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. This unique structure provides several advantages in labeling and detection applications. The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules.^{[1][2]} The terminal amine allows for covalent attachment to molecules containing carboxylic acids or their activated esters.^{[3][4]}

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Biotin-PEG3-amine**, compiled from various sources.

Table 1: General and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₃₄ N ₄ O ₅ S	[5][6][7][8][9][10][11][12][13]
Molecular Weight	~418.6 g/mol	[5][7][8][11][13][14]
CAS Number	359860-27-8	[5][7][8][9][10][11]
Purity	≥95% - >98%	[5][7][9][10]
Spacer Arm Length	22.9 Å	[9]

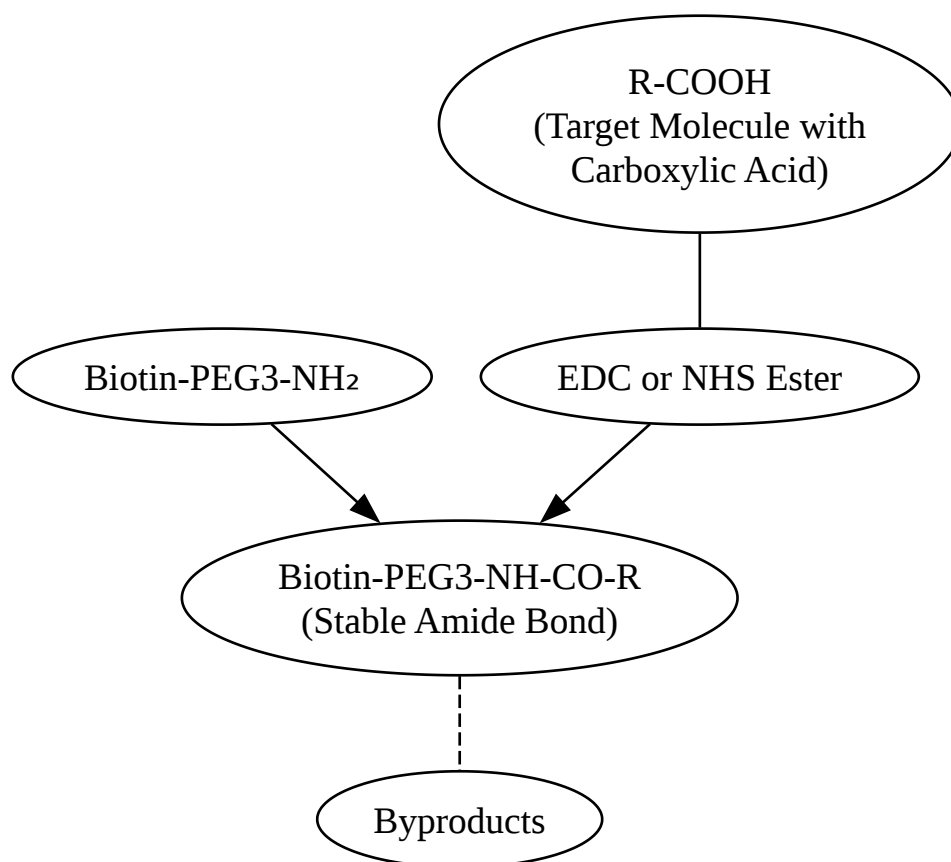
Table 2: Physical and Storage Properties

Property	Value	Source(s)
Appearance	White to off-white or slightly grey solid	[9][10][12]
Solubility	Soluble in water (~25 mg/mL), DMSO, DMF, and Methanol.	[1][9][10][11]
Storage Conditions	-20°C, desiccated, and protected from light.	[5][7][10][12][13][15][16]
Stability	Stable for at least 2 years at -20°C as a solid. Solutions are less stable and should be prepared fresh.	[5][14][17]

Reactivity and Conjugation Chemistry

The primary amine group of **Biotin-PEG3-amine** is the reactive handle for conjugation. It readily reacts with electrophilic groups, most commonly activated carboxylates, to form a stable amide bond.

General Conjugation Reaction



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This reaction is typically facilitated by the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to increase efficiency.^{[3][5][7][14]} The amine group can also react with pre-activated NHS esters of carboxylic acids.^{[3][5]}

Experimental Protocols

General Protocol for Labeling Proteins with Biotin-PEG3-Amine

This protocol provides a general workflow for the biotinylation of a protein containing accessible carboxyl groups (e.g., on aspartic acid or glutamic acid residues).

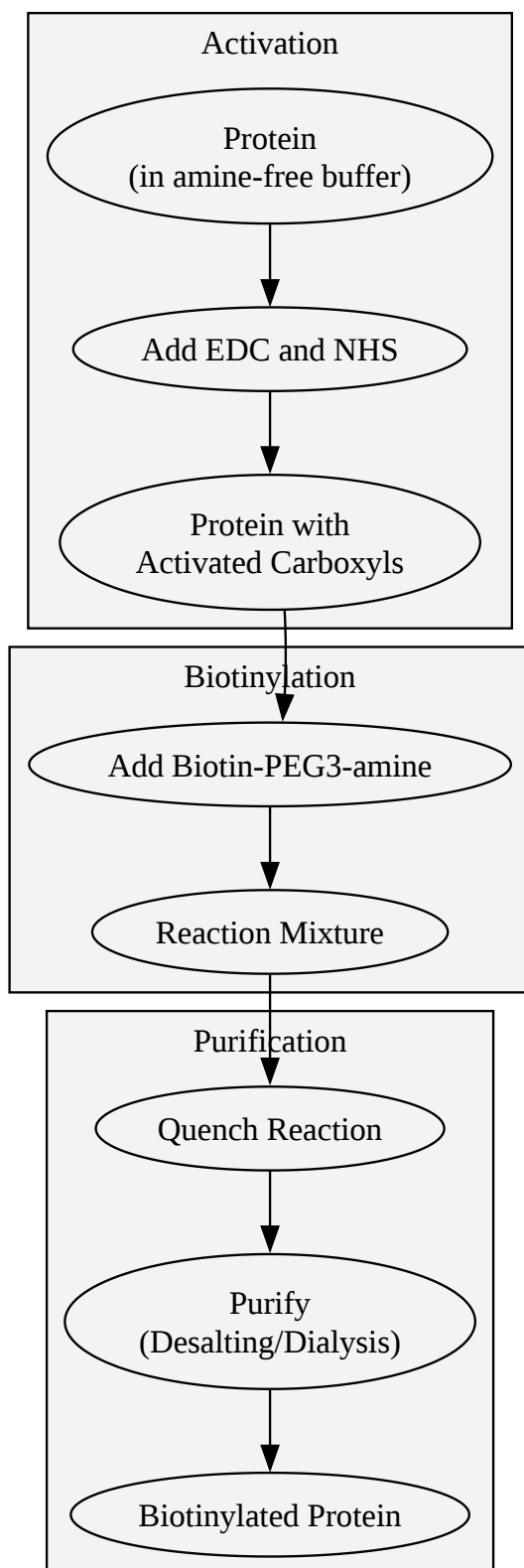
Materials:

- Protein of interest in a suitable buffer (e.g., MES or PBS, amine-free)

- **Biotin-PEG3-amine**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Quenching buffer (e.g., Tris or glycine)
- Desalting column or dialysis tubing for purification

Procedure:

- Protein Preparation: Dissolve the protein in an amine-free buffer at a suitable concentration.
- Activation of Carboxyl Groups:
 - Add EDC and NHS to the protein solution. A molar excess of EDC and NHS over the protein is typically used.
 - Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
- Biotinylation Reaction:
 - Add **Biotin-PEG3-amine** to the activated protein solution. The molar ratio of biotin reagent to protein will depend on the desired degree of labeling and should be optimized.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C.
- Quenching: Add a quenching buffer to stop the reaction by consuming any unreacted NHS esters.
- Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.



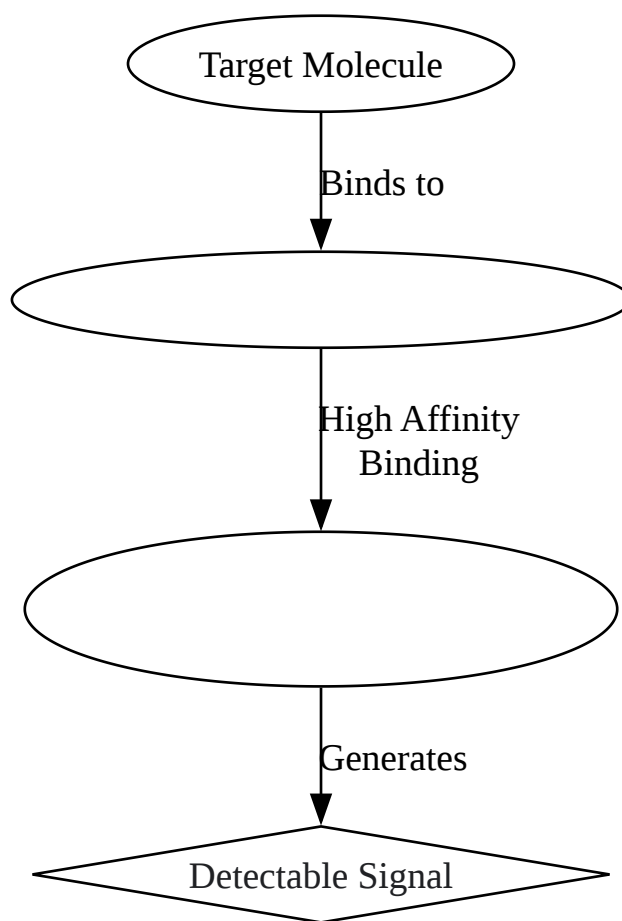
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Applications in Research and Drug Development

The unique properties of **Biotin-PEG3-amine** make it a valuable tool in a variety of applications:

- **Immunoassays:** Used to label antibodies or antigens for use in ELISA, Western blotting, and immunohistochemistry. The biotin tag allows for highly sensitive detection using streptavidin-enzyme conjugates.[\[18\]](#)
- **Pull-down Assays:** Biotinylated molecules can be used to isolate and identify binding partners from complex biological samples.[\[11\]](#)
- **Cell Labeling and Tracking:** The primary amine can be used to label cell surface proteins for visualization and tracking studies.[\[18\]](#)
- **Drug Delivery and Targeting:** Biotinylation can be used to target drugs or nanoparticles to cells expressing biotin receptors.
- **Bioconjugation:** Serves as a versatile linker for creating complex biomolecular structures.[\[11\]](#)
[\[19\]](#)

Logical Relationship in Biotin-Avidin Based Detection



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Safety and Handling

Biotin-PEG3-amine is intended for research use only.[15] While comprehensive toxicological data is not available, it is recommended to handle the compound with care, using standard laboratory safety practices.[15][20] This includes wearing appropriate personal protective equipment such as gloves, protective clothing, and eyewear.[15][20] Avoid inhalation of dust and contact with skin and eyes.[20] In case of contact, flush the affected area with plenty of water.[15] Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[20]

This technical guide provides a foundational understanding of **Biotin-PEG3-amine**. For specific applications, further optimization of protocols is recommended to achieve the desired results.

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